- De novo biosynthesis of alpha-zingiberene from glucose in Escherichia coliBiochemical Engineering Journal, 2021, 176, 108188,
Cas no 72-89-9 (Coenzyme A, S-acetate)

Coenzyme A, S-acetate structure
Produktname:Coenzyme A, S-acetate
Coenzyme A, S-acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Coenzyme A, S-acetate
- Acetyl coenzyme A
- ACETYL COENZYME A TRILITHIUM SALT TRIHYDRATE
- [14C]-Acetylcholine
- [14C]-Acetyl-Coenzyme A
- [3H]-A
- Acetyl choline ion
- acetylcholine
- acetylcholine cation
- Acetylcholinum
- Acetyl-CoA,Tri-Na
- Acetyl-Coenzyme A
- acetylocholine
- Ach
- Azetylcholin
- Choline acetate (ester)
- trilithium,[2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate,trihydrate
- S-Acetyl coenzyme A
- Acetyl coenzyme A
- Acetyl CoA
- S-acetylcoenzym A
- acetyl-S-Coenzyme A
- S-Acetylcoenzyme A
- ac-CoA
- acetylcoenzyme-A
- 66874-07-5
- UNII-76Q83YLO3O
- LMFA07050281
- 11C-Acetylcoenzyme-A; (Acyl-CoA); [M+H]+;
- S-acetyl CoA
- acetylCoA
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate
- C00024
- ACO
- MOLI001840
- HY-114293
- AKOS025311419
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(acetylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- ac-S-CoA
- S-acetate CoA
- CHEMBL1230809
- D01AWE
- SCHEMBL6086
- DTXSID30992686
- ZSLZBFCDCINBPY-ZSJPKINUSA-N
- S-Acetyl coenzyme A
- S-acetate Coenzyme A
- S-acetyl-CoA
- BDBM50541870
- Q715317
- S-acetyl-coenzyme A
- C23-H38-N7-O17-P3-S
- acetyl coenzyme-A
- ac-Coenzyme A
- 72-89-9
- 12-Hydroxy Taurolithocholic Acid Sulfate Disodium Salt
- acetyl-CoA
- 76Q83YLO3O
- acetyl-S-CoA
- 9H-purin-6-amine,9-[5-O-[[[[[(3R)-4-[[3-[[2-(acetylthio)ethyl]amino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl]oxy]hydroxyphosphinyl]oxy]hydroxyphosphinyl]-3-O-phosphono-beta-D-ribofuranosy
- CHEBI:15351
- acetyl coenzyme *a
- GTPL3038
- AcCoA
- l]-
- BDBM213238
- CS-0081944
- EINECS 200-790-9
- ac-S-Coenzyme A
- C23H38N7O17P3S
- MeSH ID: D000105
- S-{(9R,13S,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} ethanethioate (non-preferred name)
- NS00016933
- acetyl-CoA tetraanion
- acetyl-coenzyme A(4-)
- AcCoA(4-)
- DB-074639
-
- Inchi: 1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1
- InChI-Schlüssel: ZSLZBFCDCINBPY-ZSJPKINUSA-N
- Lächelt: O[C@@H]1[C@H](OP(O)(O)=O)[C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)C)O[C@H]1N1C=NC2=C(N=CN=C12)N
Berechnete Eigenschaften
- Genaue Masse: 809.12600
- Monoisotopenmasse: 809.126
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 51
- Anzahl drehbarer Bindungen: 20
- Komplexität: 1380
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 389Ų
- XLogP3: _5.6
Experimentelle Eigenschaften
- Dichte: 1.903
- Brechungsindex: 1.718
- PSA: 425.34000
- LogP: 0.94640
Coenzyme A, S-acetate Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Reaktionsbedingungen
1.1R:
2.12 min, rt
3.1C:9027-46-7
2.12 min, rt
3.1C:9027-46-7
Referenz
- LsrF, a coenzyme A-dependent thiolase, catalyzes the terminal step in processing the quorum sensing signal autoinducer-2Proceedings of the National Academy of Sciences of the United States of America, 2014, 111(39), 14235-14240,
Synthetic Routes 3
Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, pH 3-5
Referenz
- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-DearoylpaclitaxelJournal of the American Chemical Society, 2009, 131(16), 5994-6002,
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Reaktionsbedingungen
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 6 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
Referenz
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
Reaktionsbedingungen
1.1R:EtN(Pr-i)2, R:PyBOP, S:CH2Cl2, 12 h, rt
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
2.1R:EtN(Pr-i)2, R:EtN=C=N(CH2)3NMe2 •HCl, S:CH2Cl2, 18 h, rt
3.1S:AcOH, S:H2O, 5 h, rt
4.1C:9026-48-6, C:9026-99-7, C:9026-83-9, S:Glycerol, S:H2O, S:DMSO, 2 min, 30°C, pH 6.5
4.2S:Glycerol, S:H2O, 3 h, 30°C, pH 7.5
4.3R:HCO2H, S:H2O, S:MeCN
Referenz
- Chemoenzymatic Synthesis of Acyl Coenzyme A Substrates Enables in Situ Labeling of Small Molecules and ProteinsOrganic Letters, 2015, 17(18), 4452-4455,
Synthetic Routes 10
Reaktionsbedingungen
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
Referenz
- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coliJournal of the American Chemical Society, 2011, 133(30), 11399-11401,
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
Synthetic Routes 14
Reaktionsbedingungen
1.1R:D-Glucose, S:H2O, 28 h
Referenz
- Engineered ethanol-driven biosynthetic system for improving production of acetyl-CoA derived drugs in Crabtree-negative yeastMetabolic Engineering, 2019, 54, 275-284,
Synthetic Routes 15
Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Referenz
- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane AcceptorJournal of Natural Products, 2010, 73(2), 151-159,
Synthetic Routes 16
Reaktionsbedingungen
1.1C:1H-Imidazole, S:H2O, 10 min, rt
Referenz
- A simple and efficient method to prepare thio-esters in aqueous solutionsTetrahedron Letters, 2005, 46(25), 4307-4310,
Synthetic Routes 17
Synthetic Routes 18
Coenzyme A, S-acetate Raw materials
- Adenosine 5'-Triphosphate
- Cysteamine hydrochloride
- 2,3-Pentanedione,4,5-dihydroxy-, (4S)-
- Coenzyme A sodium salt hydrate
- trans-Hex-2-enoic acid
- Coenzyme A, S-(hydrogen propanedioate)
- D(+)-Glucose
- Sodium acetate
- Sodium butyrate
- Coenzyme A
- Dimethyl Phosphate Sodium Salt
- Coenzyme A Trilithium Salt
- Coenzyme A, S-(3-oxobutanoate)
- b-Alanine, N-[(2,2,5,5-tetramethyl-1,3-dioxan-4-yl)carbonyl]-, (R)-
- 5'-Adenylic acid,monoanhydride with acetic acid (6CI,8CI,9CI)
Coenzyme A, S-acetate Preparation Products
- Adenosine monophosphate (61-19-8)
- Coenzyme A, S-(hydrogen butanedioate) (604-98-8)
- Coenzyme A, S-butanoate (2140-48-9)
- Dihydromonacolin L (86827-77-2)
- 2H-Pyran-2-one,6-[2-[(1S,2S,6R,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-4-hydroxy-,(4R,6R)- (79394-47-1)
- 2-Propanone,1-hydroxy-3-(phosphonooxy)- (57-04-5)
- Monacolin J (79952-42-4)
- Coenzyme A, S-acetate (72-89-9)
- Coenzyme A, S-(3-oxobutanoate) (1420-36-6)
- Coenzyme A, S-(hydrogen 2-methylpropanedioate) (1264-45-5)
- 1-Butanol (71-36-3)
Coenzyme A, S-acetate Verwandte Literatur
-
Linlin Wang,Kuan Chen,Zilong Wang,Yang Yi,Meng Zhang,Aobulikasimu Hasan,Yi Kuang,Sharpkate Shaker,Rong Yu,Haotian Wang,Haiyang Liu,Min Ye,Xue Qiao Org. Biomol. Chem. 2021 19 7186
-
Xiaofei Zhu,Tiejun Li,Xiang Gu,Sixue Zhang,Yi Liu,Yu Wang,Xiangshi Tan Metallomics 2013 5 551
-
Alienke van Pijkeren,Rainer Bischoff,Marcel Kwiatkowski Analyst 2019 144 6812
-
Wenhui Ji,Xiao Tang,Wei Du,Yao Lu,Nanxiang Wang,Qiong Wu,Wei Wei,Jie Liu,Haidong Yu,Bo Ma,Lin Li,Wei Huang Chem. Soc. Rev. 2022 51 71
-
Isabel M. P. L. V. O. Ferreira,Margarida A. Ferreira Analyst 1997 122 1539
72-89-9 (Coenzyme A, S-acetate) Verwandte Produkte
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